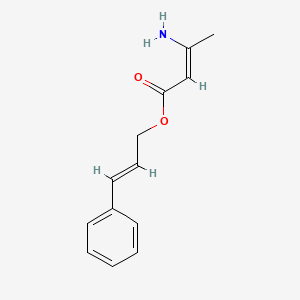
3-Amino Crotonic Acid Cinnamyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino Crotonic Acid Cinnamyl Ester is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . It is a white to off-white solid that is slightly soluble in DMSO and methanol . This compound is used in various research applications, particularly in the fields of life sciences and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 3-Amino Crotonic Acid Cinnamyl Ester involves several steps. One common method starts with the preparation of 3-amino crotonic acid, which can be synthesized through the amidomalonate synthesis. This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . The resulting product is then esterified with cinnamyl alcohol under acidic conditions to form this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
3-Amino Crotonic Acid Cinnamyl Ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Amino Crotonic Acid Cinnamyl Ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino Crotonic Acid Cinnamyl Ester involves its interaction with specific molecular targets. For example, it acts as an antagonist at the acetoacetate receptor, which plays a role in metabolic pathways . The compound may also interact with other proteins and enzymes, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino Crotonic Acid Cinnamyl Ester can be compared with other similar compounds, such as:
Eigenschaften
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWDIWBLHYGMJ-GZPHBSKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC=CC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
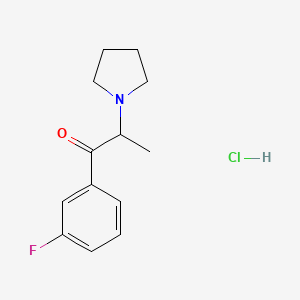
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)
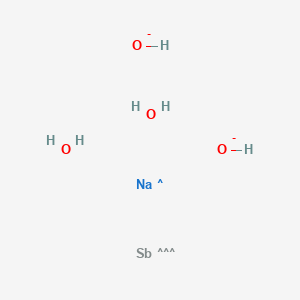
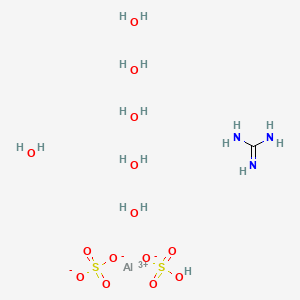
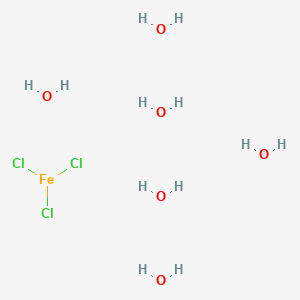
![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)
